REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13].S(OC)(O[CH3:18])(=O)=O>[OH-].[K+].CO>[CH3:18][O:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13] |f:2.3|
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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OC1=C(C(=C(C(=C1)C)NC=O)C)C
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Name
|
|
Quantity
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42 g
|
Type
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reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the solution at room temperature
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 14 hours
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Duration
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14 h
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Type
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TEMPERATURE
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Details
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After ice-cooling
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Type
|
FILTRATION
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Details
|
the precipitated crystals were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C(=C1)C)NC=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |